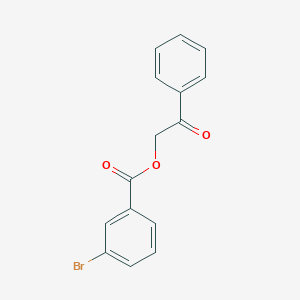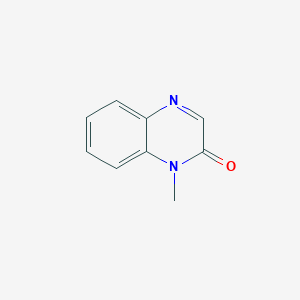![molecular formula C15H12OS2 B186302 1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]- CAS No. 62217-22-5](/img/structure/B186302.png)
1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene-)] is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BDM, and it has been extensively studied for its biochemical and physiological effects. In
作用機序
The mechanism of action of BDM is not fully understood. However, it has been suggested that BDM exerts its effects by modulating various signaling pathways in the body. BDM has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. BDM has also been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
生化学的および生理学的効果
BDM has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. BDM has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes. In addition, BDM has been shown to have anti-tumor effects and can be used to treat various types of cancer.
実験室実験の利点と制限
BDM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BDM is also relatively non-toxic and can be used at high concentrations without causing adverse effects. However, BDM has some limitations for lab experiments. It is a relatively new compound, and its effects on various signaling pathways are not fully understood. In addition, BDM can be expensive to synthesize, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of BDM. One area of research is the development of BDM-based therapeutics for various diseases. BDM has shown promise in the treatment of neurodegenerative diseases, cardiovascular diseases, and diabetes. Another area of research is the identification of the signaling pathways that are modulated by BDM. Understanding the mechanism of action of BDM can lead to the development of more effective therapeutics. Finally, the development of new synthesis methods for BDM can make it more accessible for large-scale experiments and clinical trials.
Conclusion
In conclusion, BDM is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDM has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been identified as a potential therapeutic agent for neurodegenerative diseases, cardiovascular diseases, and diabetes. The development of new synthesis methods and the identification of the signaling pathways modulated by BDM are important areas of future research.
合成法
The synthesis of BDM is a complex process that involves several steps. The first step involves the reaction of 4-methoxybenzaldehyde with carbon disulfide to form 4-methoxyphenyl-1,3-dithiole-2-thione. The second step involves the reaction of 4-methoxyphenyl-1,3-dithiole-2-thione with formaldehyde to form BDM. This process is carried out under controlled conditions to ensure the purity of the final product.
科学的研究の応用
BDM has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. BDM has also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, BDM has been identified as a potential therapeutic agent for cardiovascular diseases and diabetes.
特性
CAS番号 |
62217-22-5 |
|---|---|
製品名 |
1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]- |
分子式 |
C15H12OS2 |
分子量 |
272.4 g/mol |
IUPAC名 |
2-[(4-methoxyphenyl)methylidene]-1,3-benzodithiole |
InChI |
InChI=1S/C15H12OS2/c1-16-12-8-6-11(7-9-12)10-15-17-13-4-2-3-5-14(13)18-15/h2-10H,1H3 |
InChIキー |
RBTCXMQGAWOUSK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=C2SC3=CC=CC=C3S2 |
正規SMILES |
COC1=CC=C(C=C1)C=C2SC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




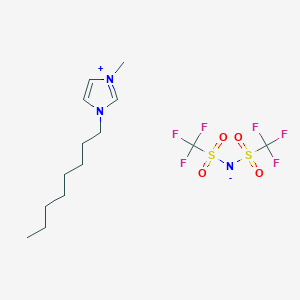

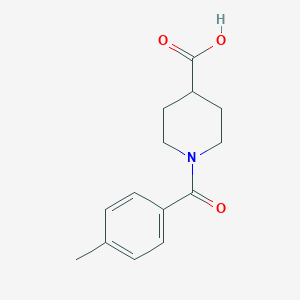
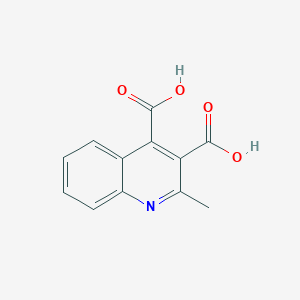
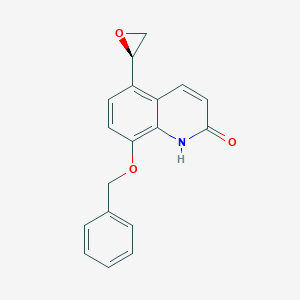
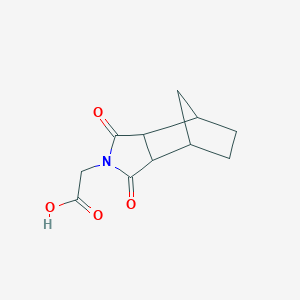
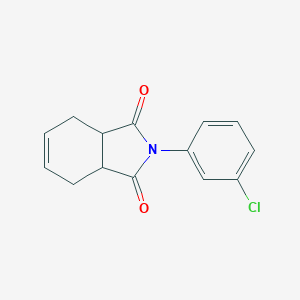
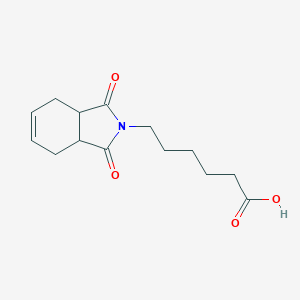
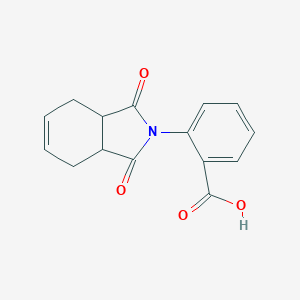
![Ethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B186233.png)
